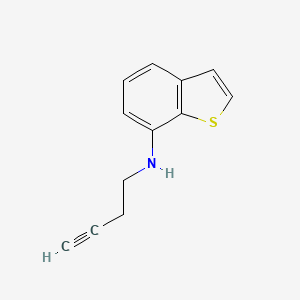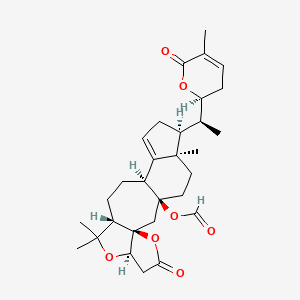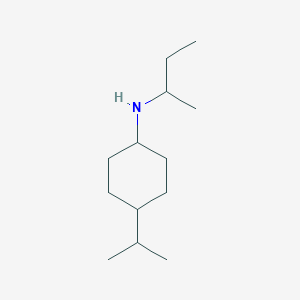![molecular formula C8H4Cl2S B13072793 6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
6,7-dichloroBenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DichloroBenzo[b]thiophene is a chemical compound with the molecular formula C8H4Cl2S It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloroBenzo[b]thiophene typically involves the chlorination of benzo[b]thiophene. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-DichloroBenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-DichloroBenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-dichloroBenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which plays a crucial role in the metabolism of branched-chain amino acids. By inhibiting BCKDK, the compound enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased catabolism of branched-chain amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group at the 2nd position.
3,6-Dichlorobenzo[b]thiophene: Similar to 6,7-dichloroBenzo[b]thiophene but with chlorine atoms at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BCKDK and enhance BCKDC activity makes it a valuable compound in metabolic research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H4Cl2S |
|---|---|
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
6,7-dichloro-1-benzothiophene |
InChI |
InChI=1S/C8H4Cl2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI-Schlüssel |
NGUBSIORFJEHNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)



![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)




